3,3-Dimethyl-3,4-dihydroisoquinoline
Overview
Description
3,3-Dimethyl-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines. It is characterized by a dihydroisoquinoline core structure with two methyl groups attached at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3,3-dimethyl-3,4-dihydroisoquinoline involves the heterocyclization of an activated arene with isobutyraldehyde and nitriles. This three-component reaction is efficient and provides the desired product in good yield . Another method involves the N-alkylation of this compound derivatives followed by oxidation of the resulting iminium salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Substitution: It can participate in electrophilic substitution reactions, particularly with β-dicarbonyl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Substitution: Reagents such as β-dicarbonyl compounds and their analogs are used in substitution reactions.
Major Products Formed
Scientific Research Applications
3,3-Dimethyl-3,4-dihydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline: Lacks the two methyl groups at the 3-position.
1,2,3,4-Tetrahydroisoquinoline: Fully saturated version of the isoquinoline core.
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but fully saturated.
Uniqueness
3,3-Dimethyl-3,4-dihydroisoquinoline is unique due to the presence of two methyl groups at the 3-position, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3,3-dimethyl-4H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-11(2)7-9-5-3-4-6-10(9)8-12-11/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQNTOHRTXRWTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452922 | |
Record name | 3,3-dimethyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28460-55-1 | |
Record name | 3,3-dimethyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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